3-(Ethylsulphonyl)-1-propene

Description

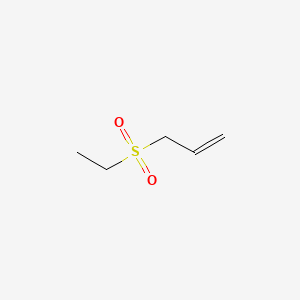

Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfonylprop-1-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2S/c1-3-5-8(6,7)4-2/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPMTBXAMZJINK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50187618 | |

| Record name | 3-(Ethylsulphonyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34008-91-8 | |

| Record name | 3-(Ethylsulphonyl)-1-propene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034008918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Ethylsulphonyl)-1-propene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50187618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Electrochemical Window of 3-(Ethylsulphonyl)-1-propene in Non-Aqueous Solvents

An In-depth Technical Guide

Abstract: The relentless pursuit of higher energy density electrochemical devices, such as next-generation lithium-ion batteries and supercapacitors, necessitates the development of electrolytes capable of withstanding increasingly high operational voltages. The electrochemical window (EW) of an electrolyte defines the potential range within which it remains stable without undergoing oxidative or reductive decomposition.[1][2] This guide provides a comprehensive technical overview of the electrochemical properties of 3-(Ethylsulphonyl)-1-propene, a member of the sulfone family of compounds, which are renowned for their exceptional electrochemical stability.[3] We will delve into the theoretical underpinnings of its stability, present a field-proven, step-by-step protocol for the experimental determination of its electrochemical window using cyclic voltammetry, and discuss the critical factors that influence its performance in various non-aqueous systems. This document is intended for researchers and development scientists engaged in the formulation and characterization of advanced electrolytes.

Introduction: The Critical Role of Sulfones in High-Voltage Electrolytes

The operational voltage of many electrochemical systems is fundamentally limited by the intrinsic stability of the electrolyte.[1][2] As electrode materials are developed that operate at higher potentials (>4.5 V vs. Li/Li⁺), traditional carbonate-based solvents become susceptible to degradation, leading to capacity fade and safety concerns.[1] Sulfones, characterized by the presence of a sulfonyl functional group (R-S(=O)₂-R'), have emerged as a promising class of solvents and co-solvents due to their high dielectric constants, excellent thermal stability, and wide electrochemical windows.[3][4]

3-(Ethylsulphonyl)-1-propene, also known as Allyl Ethyl Sulfone, possesses a unique molecular structure combining the highly polar and stable sulfonyl group with a reactive allyl moiety. The powerful electron-withdrawing nature of the sulfonyl group is predicted to impart high oxidative stability, a key attribute for high-voltage applications.[5] This guide provides the foundational knowledge and experimental framework necessary to rigorously characterize the electrochemical window of this promising compound.

Molecular Structure of 3-(Ethylsulphonyl)-1-propene

Understanding the molecule's structure is paramount to predicting its electrochemical behavior.

Caption: Structure of 3-(Ethylsulphonyl)-1-propene (C₅H₁₀O₂S).

Theoretical Framework for Electrochemical Stability

The electrochemical window of a substance is governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1]

-

Anodic (Oxidative) Limit: The oxidation potential is related to the energy of the HOMO. A lower HOMO energy level implies that more energy is required to remove an electron, resulting in greater stability against oxidation and a higher anodic potential limit. The sulfone group's high polarity and the electronegativity of its oxygen atoms lead to a low HOMO energy, suggesting excellent anodic stability, potentially exceeding 5.0 V vs. Li/Li⁺.[4][5]

-

Cathodic (Reductive) Limit: The reduction potential is related to the energy of the LUMO. A higher LUMO energy level means the molecule is more resistant to accepting an electron, leading to greater stability against reduction and a lower (more negative) cathodic potential limit. For 3-(Ethylsulphonyl)-1-propene, the LUMO is likely associated with the π* orbital of the C=C double bond in the allyl group, which may be the initial site of reduction.

Caption: Relationship between electrode potentials and electrolyte frontier orbitals.

Experimental Determination via Cyclic Voltammetry

Cyclic Voltammetry (CV) is the cornerstone technique for evaluating the electrochemical window of a novel compound.[6] It involves scanning the potential of a working electrode in the electrolyte and measuring the resulting current.[6][7] The absence of significant faradaic current indicates the region of stability.[8]

Causality-Driven Experimental Protocol

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility. Every step is included for a specific scientific reason.

PART A: Rigorous Preparation (In an Inert Atmosphere Glovebox)

-

Step 1: Solvent and Salt Purification.

-

Action: Use battery-grade or anhydrous non-aqueous solvents (e.g., Propylene Carbonate (PC), Acetonitrile (ACN)). Dry the supporting electrolyte salt (e.g., LiPF₆, LiTFSI) under vacuum at an elevated temperature (e.g., 80-120°C) for at least 12 hours before use.

-

Causality: Water and other protic impurities have their own electrochemical signals and can react with both the salt and the electrode surfaces, leading to a drastically underestimated electrochemical window.[9] LiPF₆ is particularly sensitive to moisture, which can generate HF that corrodes electrodes.

-

-

Step 2: Electrolyte Formulation.

-

Action: Prepare a stock solution of the supporting electrolyte, typically 1.0 M, in the chosen solvent. For the test, create a solution with a low concentration of the active material, for instance, 0.1 M 3-(Ethylsulphonyl)-1-propene, using the 1.0 M salt solution as the diluent.

-

Causality: A high concentration of supporting salt is necessary to minimize iR drop (uncompensated resistance) and ensure sufficient ionic conductivity. A low concentration of the analyte ensures that the observed currents are due to its decomposition and not bulk electrolysis.

-

PART B: Three-Electrode Cell Assembly

-

Step 1: Electrode Selection and Polishing.

-

Action:

-

Working Electrode (WE): A Glassy Carbon (GC) electrode (e.g., 3 mm diameter). Polish the GC surface to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm), followed by sonication in deionized water and then acetone. Dry thoroughly under vacuum.

-

Counter Electrode (CE): A Platinum wire or mesh with a surface area significantly larger than the WE.

-

Reference Electrode (RE): A non-aqueous Ag/Ag⁺ electrode or, for lithium-based systems, a lithium metal pseudo-reference.

-

-

Causality: GC is chosen for its wide potential window and relatively inert surface, minimizing catalytic effects that could be mistaken for electrolyte decomposition.[10][11] A large CE surface area prevents the counter-reaction from becoming the limiting factor in the cell kinetics. A stable reference electrode is crucial for accurate potential measurement.

-

-

Step 2: Cell Assembly.

-

Action: Assemble the three electrodes in a clean, dry electrochemical cell inside the glovebox. Ensure the tip of the reference electrode is positioned close to the working electrode. Add the prepared electrolyte solution, ensuring the electrodes are sufficiently immersed.

-

Causality: Close proximity of the RE to the WE minimizes the iR drop included in the measured potential, leading to a more accurate reading.

-

PART C: Cyclic Voltammetry Measurement

-

Step 1: Instrument Setup.

-

Action: Connect the cell to a potentiostat. Set the initial potential to the Open Circuit Potential (OCP).

-

Causality: Starting at OCP ensures the system is at equilibrium before applying any potential stress.

-

-

Step 2: Determining the Window.

-

Action:

-

Perform an initial scan over a narrow, known-stable range (e.g., from OCP to +1V and -1V vs. RE) at a scan rate of 20-50 mV/s.

-

Observe the background current. It should be flat and capacitive in nature.

-

In subsequent scans, incrementally expand the anodic (positive) and cathodic (negative) potential limits by ~0.5 V until a sharp, non-reversible increase in current is observed at the extremes of the scan.

-

-

Causality: This iterative approach prevents gross decomposition of the electrolyte on the first scan and allows for a precise determination of the potential at which breakdown begins.[10]

-

PART D: Data Analysis and Interpretation

-

Step 1: Defining the Limits.

-

Action: The electrochemical window is defined by the potential at which the current density reaches a predetermined cutoff value (e.g., 0.1 mA/cm²). The Anodic Limit (Eₐ) is the positive potential, and the Cathodic Limit (E꜀) is the negative potential.

-

Causality: Using a current density cutoff provides a standardized and objective measure for comparing different systems, as the concept of an "onset" potential can be subjective.[12]

-

-

Step 2: Calculating the Window.

-

Action: Calculate the total electrochemical window (EW) as: EW = Eₐ - E꜀.

-

Causality: This single value provides a critical metric for the electrolyte's stability.

-

Experimental Workflow and Influencing Factors

The choice of solvent, salt, and electrode material significantly impacts the measured electrochemical window.[2][11] A systematic investigation is required to fully characterize 3-(Ethylsulphonyl)-1-propene.

Caption: Experimental workflow for determining the electrochemical window.

Comparative Data (Hypothetical Example)

Since specific data for 3-(Ethylsulphonyl)-1-propene is not widely published, the following table serves as a template for data presentation. The values are hypothetical but representative of what might be expected for a sulfone-based electrolyte.

| Solvent System | Supporting Electrolyte (1.0 M) | Working Electrode | Cathodic Limit (V vs. Li/Li⁺) | Anodic Limit (V vs. Li/Li⁺) | Total Window (V) |

| Propylene Carbonate (PC) | LiPF₆ | Glassy Carbon | ~0.5 | >5.5 | >5.0 |

| Acetonitrile (ACN) | LiPF₆ | Glassy Carbon | ~0.7 | >5.5 | >4.8 |

| Propylene Carbonate (PC) | LiTFSI | Glassy Carbon | ~0.4 | >5.5 | >5.1 |

| Propylene Carbonate (PC) | LiPF₆ | Platinum | ~0.6 | ~5.2 | ~4.6 |

Interpretation of Expected Trends:

-

Solvent: The choice of solvent can affect ion solvation and the stability of the solid-electrolyte interphase (SEI) layer, influencing the cathodic limit.

-

Salt: The anion of the supporting salt can impact the anodic stability. TFSI⁻ anions are often more stable than PF₆⁻, potentially leading to a slightly wider window.

-

Electrode: Platinum can be more catalytically active than glassy carbon, sometimes leading to a narrower observed window due to electrode-catalyzed solvent decomposition.[9]

Conclusion

3-(Ethylsulphonyl)-1-propene stands as a molecule of significant interest for the development of high-voltage non-aqueous electrolytes. Its sulfonyl group is anticipated to confer exceptional anodic stability, a prerequisite for enabling next-generation battery chemistries. However, the presence of the reducible allyl group necessitates careful experimental evaluation to determine its practical cathodic limit. By following the rigorous, causality-driven protocol outlined in this guide, researchers can obtain accurate and reliable measurements of its electrochemical window. This systematic approach, which accounts for the critical influence of solvent, salt, and electrode materials, will enable the scientific community to fully assess the potential of 3-(Ethylsulphonyl)-1-propene and accelerate the innovation of safer, more powerful energy storage solutions.

References

-

Wikipedia. Electrochemical window. [Link]

-

Zhang, Y., et al. (2011). Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries. The Journal of Physical Chemistry B. [Link]

-

ResearchGate. The electrochemical stability window of aqueous electrolytes. [Link]

-

Cheméo. Chemical Properties of 3-(Ethylsulphonyl)-1-propene (CAS 34008-91-8). [Link]

-

ResearchGate. Water-in-Salt Widens the Electrochemical Stability Window: Thermodynamic and Kinetic Factors. [Link]

-

ResearchGate. Investigating the Electrochemical Windows of Ionic Liquids. [Link]

-

ResearchGate. Sulfone-Based Electrolytes for Lithium-Ion Batteries. [Link]

-

ResearchGate. Can anyone help me to understand how to determine the potential window in Cyclic Voltammetery?. [Link]

-

Patsnap. Electrochemical Window: The Hidden Factor in Battery Stability. [Link]

-

Frontiers. Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes. [Link]

-

Royal Society of Chemistry. Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs. [Link]

-

NIST. 3-Ethylthio-1-propene. [Link]

-

PUBDB. Electrochemical Stability Window and Electrolyte Breakdown Mechanisms of Lithium Lanthanum Titanate. [Link]

-

Wikipedia. Propylene. [Link]

-

ResearchGate. Different Reactions Define the Electrochemical Window in Imidazolium Ionic Liquids on Gold and Platinum Electrodes. [Link]

-

Chemistry LibreTexts. Lab 1: Cyclic Voltammetry. [Link]

-

ResearchGate. Anodic Stability of New Sulfone-Based Electrolytes for Lithium-Ion Batteries. [Link]

-

PubChem. 3-Ethyl-1-propylcyclobutene. [Link]

-

Gamry Instruments. Cyclic Voltammetry Experiment. [Link]

-

PubChem. 3-Ethyl-1-propylcyclohexene. [Link]

-

Royal Society of Chemistry. Electrochemical stability of non-aqueous electrolytes for sodium-ion batteries and their compatibility with Na0.7CoO2. [Link]

-

YouTube. Cyclic Voltammetry: Interpretation of Simple Cyclic Voltammogram. [Link]

Sources

- 1. Electrochemical window - Wikipedia [en.wikipedia.org]

- 2. Electrochemical Window: The Hidden Factor in Battery Stability [eureka.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Nonaqueous redox-flow batteries: organic solvents, supporting electrolytes, and redox pairs - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C5EE02341F [pubs.rsc.org]

- 12. Frontiers | Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes [frontiersin.org]

Technical Guide: Solubility & Application of 3-(Ethylsulphonyl)-1-propene in Carbonate Electrolytes

[1]

Executive Summary

This technical guide provides an in-depth analysis of 3-(Ethylsulphonyl)-1-propene (commonly known as Allyl Ethyl Sulfone , CAS: 34008-91-8 ).[1] While historically utilized as a radical allylation reagent in organic synthesis, this molecule has emerged as a high-voltage electrolyte additive for Lithium-ion batteries (LIBs).[1]

Its sulfone functionality (

Physicochemical Profile

Understanding the fundamental properties of 3-(Ethylsulphonyl)-1-propene is prerequisite to its formulation in electrolytes.[1]

| Property | Data | Source/Notes |

| IUPAC Name | 3-(Ethylsulfonyl)prop-1-ene | |

| Common Name | Allyl Ethyl Sulfone | |

| CAS Number | 34008-91-8 | [1] |

| Molecular Formula | ||

| Molecular Weight | 134.20 g/mol | |

| Physical State (25°C) | Liquid | [1] |

| Boiling Point | ~110-115°C (at reduced pressure) | Estimated from homologs |

| LogP (Octanol/Water) | 0.607 | Lipophilic, implies carbonate compatibility [1] |

| Water Solubility | Sparingly Soluble (Log10WS = -0.[1][2]60) | [1] |

Structural Insight: The molecule features a polar sulfone core flanked by an ethyl group and an allyl group. The sulfone group imparts high dielectric constant contributions, aiding in salt dissociation, while the allyl moiety provides a site for sacrificial reduction on the anode.

Solubility Data in Carbonate Electrolytes

Thermodynamic Compatibility

Solubility in non-aqueous electrolytes is governed by the principle of "like dissolves like," quantified by Hansen Solubility Parameters (HSP). Carbonate electrolytes (e.g., Ethylene Carbonate [EC], Dimethyl Carbonate [DMC]) are polar aprotic solvents.

-

Polarity: The sulfone group (

) is highly polar, creating strong dipole-dipole interactions with the carbonyl oxygens of EC and DMC. -

Miscibility: Unlike solid additives (e.g., LiBOB) which have saturation limits, 3-(Ethylsulphonyl)-1-propene is a liquid at room temperature and exhibits near-total miscibility with standard carbonate blends at typical additive concentrations (0.5 – 5.0 wt%).[1]

Solubility Landscape Table

The following data summarizes the solubility behavior based on polarity matching and experimental precedents for alkyl sulfones.

| Solvent System | Solubility Status (at 25°C) | Formulation Implication |

| EC:DMC (1:1 v/v) | Miscible (>10 wt%) | Standard electrolyte base.[1] No precipitation risk. |

| EC:EMC (3:7 v/v) | Miscible (>10 wt%) | Low-viscosity blend.[1] Excellent compatibility. |

| Propylene Carbonate (PC) | Miscible | High dielectric constant match. |

| Water | Sparingly Soluble (<2 g/L) | Must strictly control moisture (<10 ppm) to prevent phase separation or hydrolysis. |

| Hexane/Non-polar | Low / Immiscible | Not suitable for non-polar diluents. |

Critical Formulation Note: While solubility is not a limiting factor, viscosity is. Sulfones generally possess higher viscosity than linear carbonates. Concentrations >5 wt% may impede ionic conductivity ($ \sigma $) and wettability.

Experimental Protocol: Solubility & Stability Validation

To validate the solubility limit and stability of 3-(Ethylsulphonyl)-1-propene in a specific proprietary electrolyte blend, the Visual Polythermal Method is the gold standard.

Materials

-

Solute: 3-(Ethylsulphonyl)-1-propene (>99.5% purity, battery grade).[1]

-

Solvent: 1.0 M

in EC/EMC (3:7). -

Equipment: Jacket-controlled glass reactor, magnetic stirrer, laser turbidity sensor (optional).

Step-by-Step Methodology

-

Preparation: Inside an Argon-filled glovebox (

ppm, -

Dissolution Observation: Stir at 500 RPM at 25°C. The liquid additive should dissolve instantly without schlieren lines persisting.

-

Thermal Cycling (Stress Test):

-

Cool the solution to -20°C at a rate of 1°C/min.

-

Observe for "cloud point" or crystallization (phase separation).

-

Heat to 60°C and observe for discoloration (thermal instability/polymerization).

-

-

Verification: If the solution remains clear and colorless throughout the -20°C to 60°C window, it is deemed chemically and physically stable for cell testing.

Workflow Diagram (DOT)

Caption: Figure 1. Standardized workflow for validating the solubility and thermal stability of liquid additives in battery electrolytes.

Electrochemical Application & Mechanism[3]

The Role of the Allyl Group

The primary function of 3-(Ethylsulphonyl)-1-propene is not bulk transport, but interfacial modification .

-

Anodic Stability: The sulfone group is stable up to ~5.0V vs

, making it suitable for high-voltage cathodes (e.g., NMC811). -

Cathodic Reactivity: The allyl double bond (

) has a reduction potential higher than that of EC (~0.8V). It reduces sacrificially on the graphite anode during the first charge.

SEI Formation Mechanism

The reduction follows a radical mechanism, typical for allyl sulfones [2].

-

Electron Transfer: The molecule accepts an electron, forming a radical anion.

-

Radical Polymerization: The allyl radical initiates polymerization, forming a flexible, sulfur-rich oligomeric film.

-

Passivation: This film (Solid Electrolyte Interphase) prevents the exfoliation of graphite by solvent co-intercalation and blocks further electron transfer, stopping electrolyte decomposition.

Mechanism Diagram (DOT)

Caption: Figure 2.[1][3] Mechanism of SEI formation via reductive polymerization of the allyl moiety on graphite anodes.

Pharmaceutical & Synthesis Context[4][5][6][7][8][9]

While this guide focuses on electrolytes, 3-(Ethylsulphonyl)-1-propene is also a versatile reagent in medicinal chemistry.[1]

-

Radical Allylation: It serves as a "tin-free" allylation agent.[1] Under radical conditions (e.g., with AIBN), it fragments to release an ethyl sulfonyl radical (

) and transfers the allyl group to an alkyl halide [3]. -

Drug Development Relevance: Vinyl and allyl sulfones are investigated as cysteine protease inhibitors . The electrophilic nature of the sulfone-adjacent carbons allows for covalent bonding with the thiol groups in enzyme active sites, a mechanism exploited in treatments for parasitic diseases (e.g., Chagas disease) [4].

References

-

Cheméo. "Chemical Properties of 3-(Ethylsulphonyl)-1-propene (CAS 34008-91-8)." Cheméo Data Repository. Available at: [Link][1]

-

ResearchGate. "Allyl Ethyl Sulfone: Reagent for Organic Synthesis." Encyclopedia of Reagents for Organic Synthesis. Available at: [Link]

- Google Patents. "Lithium secondary cell and nonaqueous electrolytic solution (EP1939971B1)." Google Patents.

-

National Institutes of Health (NIH). "Vinyl sulfones in drug design and organic synthesis." PubMed Central. Available at: [Link][1]

Oxidation potential of sulfone-based electrolyte additives

An In-Depth Technical Guide to the Oxidation Potential of Sulfone-Based Electrolyte Additives for High-Voltage Lithium-Ion Batteries

Executive Summary

The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) necessitates the development of electrode materials that operate at higher voltages. This push, however, is fundamentally constrained by the electrochemical stability of the electrolyte. Conventional carbonate-based electrolytes undergo oxidative decomposition at potentials above ~4.3 V vs. Li/Li⁺, hindering the adoption of next-generation high-voltage cathodes. Sulfone-based molecules have emerged as a highly promising class of electrolyte solvents and additives, distinguished by their exceptional anodic stability, often exceeding 5.0 V vs. Li/Li⁺.[1][2][3] Their unique molecular structure, centered around a highly polar sulfonyl group, imparts remarkable resistance to oxidation.

This technical guide provides a comprehensive exploration of the oxidation potential of sulfone-based electrolyte additives. Authored for researchers and scientists in materials science and battery development, it bridges theoretical principles with field-proven experimental methodologies. We will dissect the quantum mechanical origins of their stability, detail the protocols for accurate electrochemical characterization, and explore the structure-property relationships that enable the rational design of novel, high-performance electrolyte formulations. The guide emphasizes the causality behind experimental choices and integrates computational insights, offering a self-validating framework for the research and development of next-generation high-voltage LIBs.

Chapter 1: The Imperative for High-Voltage Electrolytes

The Energy Density Challenge in Modern Lithium-Ion Batteries

The energy density of a lithium-ion cell is a direct product of its specific capacity (mAh/g) and operating voltage (V). While significant research has focused on enhancing capacity, increasing the cell's voltage is a potent and direct strategy for boosting energy density. The development of high-voltage cathode materials, such as LiNi₀.₅Mn₁.₅O₄ (LNMO) and Ni-rich LiNiₓMnᵧCo₂O₂ (NMC), which operate at potentials approaching 5.0 V, exemplifies this strategy.

Limitations of Conventional Carbonate-Based Electrolytes

The commercial success of LIBs has been built upon electrolytes composed of lithium salts (e.g., LiPF₆) dissolved in mixtures of cyclic and linear carbonates like ethylene carbonate (EC) and dimethyl carbonate (DMC). While effective for traditional cathodes, these carbonate solvents possess an anodic stability limit of around 4.3 V vs. Li/Li⁺.[4][5] Beyond this threshold, they undergo aggressive oxidative decomposition on the cathode surface, leading to a cascade of failure mechanisms including:

-

Thick, resistive surface film formation on the cathode.

-

Gas generation, causing cell swelling and safety hazards.

-

Consumption of the active lithium inventory.

-

Accelerated dissolution of transition metals from the cathode structure.[4]

These degradation pathways result in rapid capacity fade and impedance rise, rendering high-voltage cathodes commercially unviable with standard electrolytes.

Introduction to Sulfones: A Class of High-Voltage Solvents/Additives

Sulfones are a class of organosulfur compounds characterized by a sulfonyl functional group (R-S(=O)₂-R'). Molecules like tetramethylene sulfone (sulfolane, TMS) and ethyl methyl sulfone (EMS) have garnered significant attention due to their wide electrochemical windows and high anodic stability, with some formulations stable up to 5.5 V vs. Li/Li⁺.[2][3] This inherent stability makes them ideal candidates as primary solvents or, more commonly, as additives to enhance the voltage tolerance of conventional electrolyte systems. However, their practical application is often complicated by high viscosity, high melting points, and poor compatibility with graphitic anodes.[1][6] Understanding and tuning their oxidation potential is therefore a critical step toward harnessing their full potential.

Chapter 2: Theoretical Foundations of Oxidation Potential

Electrochemical Stability Window (ESW): A Core Concept

The Electrochemical Stability Window (ESW) of an electrolyte defines the range of electrochemical potentials between which the electrolyte remains stable without being significantly oxidized or reduced. The upper limit of this window is the oxidation potential, dictated by the energy of the Highest Occupied Molecular Orbital (HOMO), while the lower limit is the reduction potential, governed by the Lowest Unoccupied Molecular Orbital (LUMO). For a stable battery, the cathode's electrochemical potential must be below the electrolyte's HOMO level, and the anode's potential must be above the LUMO level, unless a stable passivating layer, known as the Solid Electrolyte Interphase (SEI), is formed.[7]

Caption: Relationship between electrode potentials and electrolyte frontier orbitals.

The Role of Frontier Molecular Orbitals (HOMO/LUMO)

From a quantum mechanical perspective, oxidation is the process of removing an electron from a molecule. This electron is extracted from the HOMO. The energy required for this process is directly related to the oxidation potential. A molecule with a lower-energy HOMO is more difficult to oxidize and thus exhibits a higher oxidation potential.

The remarkable oxidative stability of sulfones stems from the powerful electron-withdrawing nature of the sulfonyl group (SO₂). This group significantly lowers the energy of the molecule's HOMO, making it energetically unfavorable to remove an electron.[7] Quantum mechanical calculations have confirmed that for non-functionalized sulfones, the HOMO is predominantly localized on the sulfone group itself.[7]

Mechanism of Sulfone Oxidation

The oxidation of a sulfone molecule begins with the removal of an electron from its HOMO. This initial step creates a radical cation. Subsequent decomposition pathways are complex but are understood to involve the cleavage of the sulfur-carbon (S-C) bond.[1] This breakage can generate a positively charged carbon center, which is then susceptible to nucleophilic attack by anions (e.g., PF₆⁻) or other solvent molecules in the electrolyte.[1] This can lead to the formation of various decomposition products, including oligomers and fluorinated species, which contribute to the degradation of the electrolyte and the growth of a cathode electrolyte interphase (CEI).

Chapter 3: Experimental Determination of Oxidation Potential

The anodic stability of an electrolyte is not a theoretical absolute but an experimentally determined value that depends on the chosen methodology, electrode materials, and cutoff criteria. Linear Sweep Voltammetry (LSV) and Cyclic Voltammetry (CV) are the cornerstone techniques for this evaluation.[8]

Principle of Voltammetry Techniques (LSV & CV)

Both LSV and CV are potentiostatic methods where the potential of a working electrode is scanned linearly with time while the resulting current is measured.[9][10]

-

Linear Sweep Voltammetry (LSV): The potential is swept in one direction, from a starting potential to an end potential. It is ideal for identifying the onset potential of an electrochemical reaction, such as oxidation.[9]

-

Cyclic Voltammetry (CV): The potential is swept to a set point and then reversed back to the starting potential. This cycling provides information on both the oxidation and reduction processes and their reversibility.[10][11]

The oxidation potential is typically defined as the potential at which the measured current density reaches a specific cutoff value (e.g., 0.01-0.1 mA/cm²), indicating the start of significant electrolyte decomposition.[12]

Caption: Experimental workflow for determining oxidation potential via LSV.

Detailed Protocol: Linear Sweep Voltammetry for Onset Potential

This protocol describes a self-validating system for determining the anodic stability of a sulfone-based electrolyte.

-

Electrode Preparation:

-

Working Electrode (WE): Use an inert electrode such as glassy carbon or platinum, polished to a mirror finish with alumina slurries of decreasing particle size (e.g., 1.0, 0.3, 0.05 µm). Polishing is critical to ensure a reproducible surface area and remove any adsorbed contaminants.

-

Counter Electrode (CE): A lithium metal foil is typically used.

-

Reference Electrode (RE): A lithium metal foil is commonly used, providing a stable reference potential (Li/Li⁺).

-

-

Cell Assembly:

-

Assemble a three-electrode electrochemical cell (e.g., a coin cell or a specialized glass cell) inside an argon-filled glovebox (<0.5 ppm O₂, H₂O).

-

Place the WE, CE, and RE in the cell, separated by a microporous separator (e.g., Celgard).

-

Add a sufficient amount of the test electrolyte to wet all components thoroughly.

-

-

Electrochemical Measurement:

-

Connect the cell to a potentiostat.

-

Allow the cell to rest for at least 1 hour to reach thermal and electrochemical equilibrium. Measure the Open Circuit Voltage (OCV).

-

Perform LSV by scanning the potential anodically from the OCV to a high potential limit (e.g., 6.0 V vs. Li/Li⁺).

-

Scan Rate: A slow scan rate (e.g., 0.1-1.0 mV/s) is crucial.[13] Fast scans can shift the apparent onset potential to higher values and obscure the true stability limit.

-

-

Data Analysis:

-

Plot the resulting current density (current divided by the geometric area of the WE) versus the applied potential.

-

The oxidation potential is determined as the voltage at which the current density crosses a pre-defined threshold, signifying the onset of sustained electrolyte decomposition.

-

Causality in Experimental Design: Why These Choices Matter

-

Inert Working Electrode: Using an inert WE like platinum or glassy carbon ensures that the measured current is due to the decomposition of the electrolyte itself, not a reaction with the electrode material.[12] This provides a fundamental measure of the solvent's intrinsic stability. In contrast, using an active cathode material would measure the stability of the entire cathode-electrolyte interface, which is also important but represents a different physical phenomenon.

-

Three-Electrode Setup: This configuration is essential for accuracy.[11] It allows the potential of the WE to be controlled and measured precisely against a stable reference electrode (RE), independent of any voltage drops at the counter electrode (CE).

-

Slow Scan Rate: Electrochemical reactions are kinetically limited. A slow scan rate allows the system to remain in a quasi-equilibrium state, providing a more thermodynamically accurate measure of the decomposition potential.[12]

Chapter 4: Structure-Property Relationships Governing Oxidation Stability

The design of advanced sulfone additives relies on a deep understanding of how molecular structure dictates electrochemical properties.

The Core Sulfone Moiety: The Source of Inherent Stability

As discussed, the electron-deficient sulfur atom in the SO₂ group is the primary reason for the high anodic stability of sulfones.[7] The structure of the alkyl or aryl substituents, however, plays a critical role in tuning this stability and other essential properties.

Impact of Functionalization: Strategies for Tuning Oxidation Potential

Modifying the structure of the sulfone molecule is a key strategy for enhancing its oxidation potential and overall performance.

-

Fluorination: Introducing fluorine atoms, which are highly electronegative, is a powerful method to increase oxidative stability. The electron-withdrawing inductive effect of fluorine further lowers the HOMO energy level.[2]

-

α-fluorination (fluorine on the carbon adjacent to the sulfonyl group) provides the strongest effect on oxidation potential.

-

β-fluorination (fluorine on the second carbon from the sulfonyl group) offers a more moderate increase in oxidation potential but can significantly improve stability towards the graphite anode, striking a "golden middle way" for practical applications.[14]

-

-

Electron-Withdrawing Groups: Attaching other electron-withdrawing groups, such as cyano (-CN) or ester (-COOR) groups, can also effectively increase the oxidation potential.[6][15][16] Computational studies have shown that multifunctionalization is a key strategy for achieving exceptionally high oxidation potentials.[17]

-

Ether Groups: The inclusion of ether functionalities (-O-) can improve the lithium-ion conductivity and lower the viscosity of the electrolyte. However, the ether group is more easily oxidized than the sulfone group, which can lead to a decrease in the overall oxidation potential of the molecule.[7] The electron-withdrawing effect of a nearby sulfone group can help mitigate this decrease.[7]

Caption: Influence of functional groups on sulfone electrolyte properties.

Data Compendium: Oxidation Potentials of Common Sulfone Derivatives

The following table summarizes experimentally and computationally determined oxidation potentials for various sulfone-based molecules, providing a comparative reference.

| Sulfone Compound | Abbreviation | Structure Type | Oxidation Potential (V vs. Li/Li⁺) | Reference(s) |

| Tetramethylene Sulfone (Sulfolane) | TMS / SL | Cyclic | ~5.5 - 6.0 | [1][2] |

| Ethyl Methyl Sulfone | EMS | Acyclic | ~5.6 | [1] |

| 3,3,3-Trifluoropropylmethyl Sulfone | TFPMS | Acyclic, β-F | > EMS, < α-Fluorinated | [14][18] |

| Methoxyethylmethyl Sulfone | MEMS | Acyclic, Ether | < EMS | [7] |

Note: Values can vary based on experimental conditions (electrode, scan rate, cutoff current) and computational methods.

Chapter 5: Computational Chemistry in Electrolyte Design

The Power of In Silico Screening

Synthesizing and testing every potential new electrolyte molecule is prohibitively expensive and time-consuming. Computational chemistry, particularly methods based on quantum mechanics, allows for the high-throughput in silico screening of candidate molecules.[8] This approach enables researchers to predict key properties like oxidation potential before committing to laboratory synthesis, dramatically accelerating the discovery process.[6][15][16]

Methodology: Density Functional Theory (DFT) and Solvation Models

Density Functional Theory (DFT) is a widely used quantum chemistry method for calculating the electronic structure of molecules. To predict the oxidation potential in a liquid electrolyte environment, the calculations must account for the solvent's effect. This is typically achieved using a continuum solvation model, such as the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[1] The oxidation potential can be calculated from the difference in Gibbs free energy between the neutral molecule and its oxidized (cationic) state.

Correlating Computational Predictions with Experimental Results

While computational methods are powerful, they provide theoretical values that must be carefully correlated with experimental data. Calculated oxidation potentials using methods like MP2/PCM have shown good agreement with experimental results for some sulfone molecules.[6] This validation is crucial for building predictive models that can be trusted to guide experimental efforts. It is important to recognize that while absolute values may differ, the trends predicted by computational methods (e.g., the effect of adding a fluorine atom) are often highly reliable.[12]

Chapter 6: Beyond Oxidation Potential: Practical Challenges and Mitigation Strategies

A high oxidation potential is a necessary but not sufficient condition for a successful electrolyte additive. Several practical challenges must be addressed.

The Anode Compatibility Problem: SEI Formation

One of the most significant drawbacks of many sulfone-based electrolytes is their poor compatibility with graphite anodes.[6] Unlike carbonates, which reductively decompose to form a stable Li⁺-ion-conducting SEI layer, sulfones often do not form an effective passivation layer. This can lead to continuous electrolyte reduction, exfoliation of the graphite structure, and rapid cell failure.[4]

Physical Properties: Viscosity and Melting Point

Sulfones, particularly cyclic ones like sulfolane, tend to have high melting points and high viscosities.[1][6] High viscosity impedes Li⁺-ion transport, leading to poor rate capability and low ionic conductivity, especially at low temperatures.

Formulation Strategies: Co-solvents, Additives, and High-Concentration Electrolytes

Researchers employ several strategies to overcome these challenges:

-

Co-solvents: Blending sulfones with low-viscosity co-solvents (like carbonates or esters) can improve transport properties, although this may compromise the overall oxidative stability.

-

SEI-forming Additives: Introducing small amounts of additives known to form a stable SEI, such as fluoroethylene carbonate (FEC) or vinylene carbonate (VC), can enable compatibility with graphite anodes.[19][20]

-

Low-Concentration Electrolytes: Recent work has shown that carefully designed low-concentration sulfone electrolytes, using dual-salt systems and co-solvents like fluorobenzene, can enable stable cycling of high-voltage cells by promoting the formation of a robust, inorganic-rich SEI.[4][5]

Conclusion & Future Outlook

Sulfone-based electrolyte additives are indispensable tools in the quest for high-voltage lithium-ion batteries. Their intrinsic oxidative stability, rooted in the electronic structure of the sulfonyl group, provides a robust platform for operating next-generation cathode materials. This guide has detailed the theoretical underpinnings of their stability, provided rigorous protocols for experimental validation, and explored the structure-property relationships that allow for their rational design.

The future of sulfone electrolyte development will likely focus on multifunctional molecules that strike an optimal balance between high oxidation potential, anode compatibility, and favorable physical properties. The synergistic combination of high-throughput computational screening and targeted experimental synthesis will continue to accelerate the discovery of novel structures. By overcoming the remaining challenges of anode passivation and ion transport, sulfone-based electrolytes will pave the way for the next generation of high-energy-density energy storage systems.

References

-

Title: Oxidation potentials of functionalized sulfone solvents for high-voltage Li-ion batteries: a computational study. Source: Semantic Scholar URL: [Link]

-

Title: Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study Source: ACS Publications - The Journal of Physical Chemistry B URL: [Link]

-

Title: Oxidation Potentials of Functionalized Sulfone Solvents for High-Voltage Li-Ion Batteries: A Computational Study | Request PDF Source: ResearchGate URL: [Link]

-

Title: Why Do Sulfone-Based Electrolytes Show Stability at High Voltages? Insight from Density Functional Theory Source: ACS Publications - The Journal of Physical Chemistry Letters URL: [Link]

-

Title: Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries Source: Argonne National Laboratory URL: [Link]

-

Title: Determining the Oxidation Stability of Electrolytes for Lithium-Ion Batteries Using Quantum Chemistry and Molecular Dynamics Source: MDPI URL: [Link]

-

Title: Electrochemical Windows of Sulfone-Based Electrolytes for High-Voltage Li-Ion Batteries Source: ACS Publications - The Journal of Physical Chemistry B URL: [Link]

-

Title: Sulfone-Based Electrolytes for Lithium-Ion Batteries Source: ResearchGate URL: [Link]

-

Title: Sulfone-based electrolytes for high-voltage Li-ion batteries | Request PDF Source: ResearchGate URL: [Link]

-

Title: A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries Source: OAE Publishing Inc. URL: [Link]

-

Title: A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries Source: Hep Journals URL: [Link]

-

Title: Oxidation potentials of functionalized sulfone solvents for high-voltage Li-ion batteries: a computational study Source: PubMed URL: [Link]

-

Title: Experimental Set‐Up for Measurement of Half‐Cell‐ and Over‐Potentials of Flow Batteries During Operation Source: ResearchGate URL: [Link]

-

Title: Linear sweep voltammetry curves for different electrolytes at a... Source: ResearchGate URL: [Link]

-

Title: Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations Source: Journal of Materials Chemistry A (RSC Publishing) URL: [Link]

-

Title: High-concentration LiPF6/sulfone electrolytes: structure, transport properties, and battery application Source: RSC Publishing URL: [Link]

-

Title: Review on the Electrolytes of High Voltage Lithium Ion Battery Source: IOP Conference Series: Earth and Environmental Science URL: [Link]

-

Title: Principle in Developing Novel Fluorinated Sulfone Electrolyte for High Voltage Lithium-ion Batteries Source: Energy & Environmental Science URL: [Link]

-

Title: Linear Sweep Voltammetry (LSV) Source: Pine Research Instrumentation URL: [Link]

-

Title: Cyclic voltammetry Source: Wikipedia URL: [Link]

-

Title: Solid–Electrolyte Interface Formation on Si Nanowires in Li-Ion Batteries: The Impact of Electrolyte Additives Source: MDPI URL: [Link]

-

Title: Linear sweep voltammetry to probe the electrochemical stability... Source: ResearchGate URL: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. yacooscience.com [yacooscience.com]

- 4. oaepublish.com [oaepublish.com]

- 5. A low-concentration sulfone electrolyte enables high-voltage chemistry of lithium-ion batteries [journal.hep.com.cn]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Stability Testing for Electrochemical Applications - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 9. Linear Sweep Voltammetry (LSV) [pineresearch.com]

- 10. Cyclic voltammetry - Wikipedia [en.wikipedia.org]

- 11. ossila.com [ossila.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. anl.gov [anl.gov]

- 15. semanticscholar.org [semanticscholar.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Oxidation potentials of functionalized sulfone solvents for high-voltage Li-ion batteries: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.rsc.org [pubs.rsc.org]

- 19. Effect of sulfur-containing additives on the formation of a solid-electrolyte interphase evaluated by in situ AFM and ex situ characterizations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

Mechanistic Architectures of Allyl Sulfones in Radical Allylation: A Technical Guide

Executive Summary

Allyl sulfones represent a sophisticated class of "radical traps" that facilitate the formation of carbon-carbon bonds under neutral, mild conditions. Unlike their stannane counterparts (Keck allylation), allyl sulfones offer a non-toxic, environmentally benign alternative for installing allyl functionalities. However, their utility is governed by a strict set of mechanistic principles—specifically the kinetics of

This guide moves beyond basic textbook definitions to explore the operational mechanics of allyl sulfones. It details the transition from thermal initiation to modern photoredox catalysis, providing researchers with the causal logic required to design self-validating experimental protocols.

The Mechanistic Paradigm: Addition-Fragmentation

The fundamental reaction of allyl sulfones in radical chemistry is the Addition-Fragmentation Chain Transfer (AFCT) . This process is distinct from standard substitution; it relies on the irreversibility of the

The Core Cycle

-

Addition: An incoming alkyl radical (

) attacks the terminal position of the allyl sulfone double bond. This is the rate-determining step in many sterically hindered systems. -

Adduct Formation: This attack generates a transient radical at the

-position relative to the sulfonyl group. -

-Fragmentation: The weak C-S bond undergoes homolytic cleavage (scission), expelling the sulfonyl radical (

The "Sulfonyl Dilemma" and Propagation

A critical experimental consideration is the fate of the extruded sulfonyl radical.

-

Phenyl Sulfones (

): The phenylsulfonyl radical is relatively stable and does not readily lose -

Alkyl Sulfones (

,

Mechanistic Visualization

The following diagram illustrates the pathway, highlighting the critical decision point between product formation and reversible addition.

Figure 1: The Addition-Fragmentation Chain Transfer (AFCT) mechanism. Note the reversibility of the initial addition, which dictates that the fragmentation step must be kinetically rapid to drive conversion.

Synthetic Utility & Scope

Intermolecular vs. Intramolecular

-

Intermolecular: Ideal for coupling secondary or tertiary radicals. Primary radicals often react too slowly, leading to competitive polymerization of the allyl sulfone.

-

Intramolecular: Highly efficient for ring closing. The geometric constraints often accelerate the addition step, allowing for the formation of 5- and 6-membered rings.

The Isomerization Problem

A common failure mode in allyl sulfone chemistry is the base-catalyzed isomerization of the double bond (from allyl to vinyl sulfone) prior to radical attack. Vinyl sulfones act as radical traps (forming adducts) rather than transfer agents, halting the reaction.

-

Solution: Use 2-substituted allyl sulfones (e.g., methallyl) or branched sulfones (e.g., allyl isopropyl sulfone). The steric bulk prevents the formation of the planar transition state required for isomerization.

Experimental Protocols

Method A: Thermal Radical Allylation (The "Zard" Protocol)

Best for: Late-stage functionalization, complex substrates, and when avoiding metal catalysts is a priority.

Reagents:

-

Substrate: Alkyl halide (iodides/bromides) or Xanthate.[1]

-

Reagent: Allyl ethyl sulfone (preferred for propagation) or Allyl phenyl sulfone.

-

Initiator: Dilauroyl peroxide (DLP) or AIBN.

-

Solvent: 1,2-Dichloroethane (DCE) or Heptane/Chlorobenzene.

Protocol:

-

Preparation: In a flame-dried Schlenk tube, dissolve the radical precursor (1.0 equiv) and allyl ethyl sulfone (2.0 - 3.0 equiv) in degassed DCE (0.2 M concentration).

-

Expert Note: A stoichiometric excess of sulfone is required because the reagent can undergo "degenerate" radical attack (attacking itself).

-

-

Degassing: Sparge the solution with Argon for 15 minutes. Oxygen is a radical quencher and will inhibit initiation.

-

Initiation: Bring the solution to reflux. Add DLP (5 mol%) every 60 minutes.

-

Why? DLP has a half-life of ~1 hour at reflux. Portion-wise addition maintains a steady-state concentration of radicals, preventing termination events caused by a "radical burst."

-

-

Monitoring: Monitor by TLC/LCMS. The reaction is complete when the precursor is consumed.

-

Workup: Cool to RT. Concentrate in vacuo. Purify via flash column chromatography on silica gel.

Method B: Photoredox-Catalyzed Allylation

Best for: Thermally sensitive substrates, mild conditions.

Reagents:

-

Photocatalyst: Eosin Y (organic) or

(metal-based). -

Light Source: Blue LED (450-465 nm).

-

Solvent: DMF or Acetonitrile.

Protocol:

-

Setup: Charge a clear vial with the alkyl radical precursor (e.g., N-hydroxyphthalimide ester or alkyl iodide) (1.0 equiv), Allyl phenyl sulfone (2.0 equiv), and Photocatalyst (1-2 mol%).

-

Solvent System: Add degassed DMF (0.1 M). Add a base if using Hantzsch ester or similar reductants (e.g., DIPEA, 2.0 equiv).

-

Irradiation: Irradiate with Blue LEDs at ambient temperature. Use a fan to maintain temperature <30°C.

-

Purification: Upon completion (usually 4-12 hours), dilute with water, extract with EtOAc, and purify.

Comparative Data Analysis

The following table summarizes the efficiency of allyl sulfones compared to other allylation methods.

| Feature | Allyl Stannane (Keck) | Allyl Phenyl Sulfone | Allyl Ethyl Sulfone (Zard) |

| Toxicity | High (Tin residues) | Low | Low |

| Chain Propagation | Excellent ( | Poor (requires initiator loops) | Excellent (via |

| Isomerization Risk | Low | High (unless branched) | Moderate |

| Purification | Difficult (Tin removal) | Easy (Chromatography) | Easy (Volatile byproducts) |

| Typical Yield | 80-95% | 60-80% | 75-90% |

Troubleshooting & Optimization

Symptom: Low Conversion / Starting Material Recovery

-

Cause: Inefficient chain propagation. The sulfonyl radical is not regenerating the alkyl radical.

-

Fix: Switch to Allyl Ethyl Sulfone or increase the loading of the radical initiator (DLP) to stoichiometric amounts (to drive the reaction stoichiometrically rather than catalytically).

Symptom: Complex Mixture / Polymerization

-

Cause: Concentration is too high. High concentrations favor the addition of the radical to the product alkene or the allyl sulfone itself (polymerization).

-

Fix: Dilute the reaction to 0.05 M or 0.1 M. Add the allyl sulfone slowly via syringe pump.

Symptom: Isomerization to Vinyl Sulfone

-

Cause: Basic impurities or trace acid on silica during purification.

-

Fix: Use Allyl Isopropyl Sulfone .[1] The steric bulk at the

-position prevents the base-catalyzed proton abstraction required for isomerization.

References

-

Zard, S. Z. (2008).

-Branched Allyl Sulfones." Angewandte Chemie International Edition, 47(49), 9443–9446. Link -

Chatterjee, I., Paul, B., & Paul, H. (2022).[1] "Photoredox-Mediated Desulfonylative Radical Reactions: An Excellent Approach Towards C–C and C–Heteroatom Bond Formation."[1] Organic Chemistry Frontiers. Link

-

Gorsche, C., et al. (2014).[2] "

-Allyl Sulfones as Addition–Fragmentation Chain Transfer Reagents." Macromolecules, 47(21), 7327–7336. Link -

Li, R. X., et al. (2024).[1][3] "Visible-Light Induced Radical Addition-Elimination Reaction for Constructing Allylic Sulfones." Journal of Organic Chemistry, 89, 4619-4627.[3] Link

-

Moad, G., Rizzardo, E., & Thang, S. H. (2008).[2] "Radical addition–fragmentation chemistry in polymer synthesis." Polymer, 49(5), 1079-1131. Link

Sources

Methodological & Application

Introduction: The Strategic Importance of High-Purity Allyl Ethyl Sulfone in Synthesis

An Application Note and Protocol for the Scalable Manufacturing of High-Purity 3-(Ethylsulphonyl)-1-propene

3-(Ethylsulphonyl)-1-propene, commonly known as allyl ethyl sulfone, is a pivotal intermediate in modern organic synthesis and drug development. Its unique chemical architecture, featuring a reactive allyl group and a stable sulfonyl moiety, makes it a versatile building block for introducing the ethylsulfonyl group into complex molecules. In pharmaceutical research, the sulfone functional group is a bioisostere for other functionalities and can significantly enhance a drug candidate's metabolic stability, solubility, and binding affinity.[1] The presence of the allyl group provides a reactive handle for a variety of chemical transformations, including addition reactions and palladium-catalyzed cross-couplings.[2]

For researchers and drug development professionals, the purity of this reagent is not a trivial matter; it is paramount. The presence of impurities, such as the corresponding sulfide or sulfoxide precursors, or byproducts from synthesis, can lead to unpredictable reaction outcomes, complicate purification of the final active pharmaceutical ingredient (API), and introduce potential toxicological risks. Therefore, a robust, scalable, and reproducible manufacturing process that consistently delivers high-purity 3-(Ethylsulphonyl)-1-propene is an enabling asset for any advanced chemistry program. This guide provides a field-proven, in-depth technical protocol for its synthesis, purification, and quality control, designed for scalability from the research lab to pilot plant production.

Manufacturing Strategy: A Two-Stage Process for Optimal Purity and Scale

The selected manufacturing strategy is a robust two-stage process designed for efficiency, scalability, and high final purity. This approach avoids harsh reagents and complex purifications that often hinder large-scale production.[3][4]

-

Stage 1: Synthesis of Allyl Ethyl Sulfide. This initial step involves a standard Williamson ether-like synthesis (a nucleophilic substitution) to form the thioether precursor. This reaction is high-yielding and utilizes readily available, cost-effective starting materials.

-

Stage 2: Catalytic Oxidation to 3-(Ethylsulphonyl)-1-propene. The core of the process is the selective oxidation of the sulfide to the sulfone.[5] We employ a catalyzed reaction with hydrogen peroxide, which is a green, efficient, and powerful oxidant.[6] Using a catalyst like ammonium molybdate or tungstic acid allows the reaction to proceed under milder conditions and with greater control compared to uncatalyzed or stoichiometric methods, minimizing byproduct formation.[7] The primary byproduct of this oxidation is water, simplifying downstream processing.

This strategic separation of sulfide formation and oxidation allows for precise control over each transformation, which is critical for achieving the desired purity profile on a large scale.

Caption: Catalytic oxidation of the sulfide to the target sulfone.

| Parameter | Laboratory Scale | Pilot Plant Scale |

| Crude Sulfide | ~174 g (1.7 mol) | ~17.4 kg (170 mol) |

| Methanol | 800 mL | 80 L |

| Ammonium Molybdate | 2.1 g (1.7 mmol, 0.1 mol%) | 210 g (1.7 mol, 0.1 mol%) |

| Hydrogen Peroxide (30%) | 425 g (3.74 mol, 2.2 eq) | 42.5 kg (374 mol, 2.2 eq) |

| Addition Temp. | 10-15 °C | 10-20 °C |

| Reaction Temp. | 40 °C | 45-50 °C |

| Reaction Time | 6 hours | 8-10 hours |

Protocol:

-

Setup: Charge the crude allyl ethyl sulfide, methanol, and ammonium molybdate into a clean, appropriately sized reactor equipped with a mechanical stirrer, thermometer, addition funnel, and a reflux condenser with adequate cooling.

-

Controlled Addition: Cool the mixture to 10-15 °C. Begin the dropwise addition of 30% hydrogen peroxide. This oxidation is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature below 20°C.

-

Reaction: Once the addition is complete, slowly heat the reaction mixture to the target temperature (40-50 °C) and maintain for the specified time.

-

In-Process Check (IPC): Monitor the reaction progress by HPLC or GC-MS to confirm the disappearance of the sulfide and the intermediate sulfoxide. The reaction is complete when the sulfide content is <1%.

-

Quenching: Cool the reaction mixture to room temperature. Slowly add a freshly prepared solution of sodium sulfite (e.g., 10% w/v in water) until a peroxide test strip indicates the absence of residual peroxides. This step is critical for safety before solvent removal.

-

Solvent Removal: Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

-

Extraction: Add water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the residue. Mix well and separate the layers. The product will be in the organic phase. Wash the organic layer sequentially with water and saturated brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(Ethylsulphonyl)-1-propene.

High-Purity Purification Protocol

Causality: Fractional vacuum distillation is the definitive method for purifying liquids with moderate to high boiling points. [7]Applying a vacuum lowers the boiling point, which prevents thermal decomposition of the product. This technique effectively separates the target compound from non-volatile impurities (catalyst residues, salts) and compounds with significantly different boiling points.

Caption: Step-by-step process for high-purity product isolation.

Protocol:

-

Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. For lab scale, this includes a distillation flask, a fractionating column (e.g., Vigreux), a condenser, a cow-type adapter for collecting fractions, and a vacuum pump with a cold trap.

-

Charge: Charge the crude 3-(Ethylsulphonyl)-1-propene into the distillation flask. Add a few boiling chips or a magnetic stir bar.

-

Distillation: Slowly apply vacuum and begin heating the distillation pot.

-

Fraction Collection: Discard the initial low-boiling forerun. Collect the main product fraction at the appropriate temperature and pressure (literature boiling point is ~124 °C at 14 mmHg). [7]The head temperature should remain stable during the collection of the main fraction.

-

Analysis: Analyze the collected fractions by HPLC or GC for purity.

-

Pooling: Combine the fractions that meet the purity specification (typically >99.5%). The expected overall yield from allyl bromide is in the range of 75-85%.

Quality Control and Analytical Protocols

A self-validating system requires rigorous analytical confirmation. The following protocols ensure the identity, purity, and quality of the final product.

| Test | Method | Specification | Purpose |

| Appearance | Visual | Clear, colorless to pale yellow liquid | Confirms gross purity and absence of particulates. |

| Identity | ¹H NMR | Conforms to structure | Unambiguously confirms the chemical structure. |

| Purity | HPLC (UV or ELSD) | ≥ 99.5% | Quantifies the main component and detects non-volatile impurities. |

| Volatile Impurities | GC-MS | Sulfide/Sulfoxide < 0.1% | Detects and identifies residual starting materials and volatile byproducts. |

Protocol: Purity by HPLC

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic or gradient elution using water (A) and acetonitrile (B). A typical starting point is 60:40 A:B.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV at 210 nm or an Evaporative Light Scattering Detector (ELSD) for better universal detection. [8]- Sample Prep: Dissolve ~10 mg of the sample in 10 mL of acetonitrile.

-

Injection Volume: 10 µL.

Protocol: Identity by ¹H NMR

-

Solvent: Chloroform-d (CDCl₃).

-

Concentration: ~10 mg/mL.

-

Expected Chemical Shifts (δ, ppm):

-

~5.8-6.0 (m, 1H, -CH=)

-

~5.3-5.5 (m, 2H, =CH₂)

-

~3.5-3.6 (d, 2H, -SO₂-CH₂-CH=)

-

~3.0-3.2 (q, 2H, -SO₂-CH₂-CH₃)

-

~1.3-1.5 (t, 3H, -CH₃)

-

Safety and Handling Precautions

Handling organosulfur compounds and potent reagents requires strict adherence to safety protocols.

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., butyl rubber or thick nitrile gloves, as some solvents can penetrate standard nitrile). [9]- Ventilation: All operations should be conducted in a well-ventilated fume hood. Ethanethiol has a very strong and unpleasant odor.

-

Reagent Hazards:

-

Allyl Bromide: Is a lachrymator and is toxic. Handle with extreme care.

-

Ethanethiol: Is highly flammable and has an extremely potent stench.

-

Hydrogen Peroxide (30%): Is a strong oxidizer. Avoid contact with skin and combustible materials. The oxidation reaction is highly exothermic and must be controlled.

-

-

Waste Disposal: Dispose of all chemical waste according to local environmental regulations. Aqueous waste containing residual reagents should be appropriately treated before disposal.

References

- Google Patents. (n.d.). Method for preparing cyclic 1,3-propene sultone. KR20180034862A.

-

MDPI. (n.d.). Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Retrieved from [Link]

-

ResearchGate. (n.d.). Allyl Ethyl Sulfone. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Radioprotective Activity of Benzyl Sulfoxide/Sulfone Coumarins Derived from Ex-RAD. Retrieved from [Link]

-

Bioengineer.org. (2025). Innovative Approach to Sulfone Synthesis: Harnessing Molecular Oxygen with a Functional Catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Purification of biologically-produced 1,3-propanediol. US20050069997A1.

-

ResearchGate. (n.d.). Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline with Complex Stereochemistry: A Key Building Block of Factor D Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Wikipedia. (n.d.). Sulfone. Retrieved from [Link]

-

MDPI. (n.d.). From Functional Ingredients to Functional Foods: Focus on Brassicales Plant Species and Glucosinolates. Retrieved from [Link]

-

MDPI. (n.d.). In Vitro Toxicity Studies of Bioactive Organosulfur Compounds from Allium spp. with Potential Application in the Agri-Food Industry: A Review. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 1-propenyl-1,3-sultone. CN104610221A.

-

Taylor & Francis. (n.d.). Sulfones – Knowledge and References. Retrieved from [Link]

-

PubMed. (2015). Acute toxicological studies of the main organosulfur compound derived from Allium sp. intended to be used in active food packaging. Retrieved from [Link]

-

ResearchGate. (2016). An Efficient and Scalable Process for the Synthesis of Antihypercholesterolemic Drug Ezetimibe. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Allyl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

-

Pharmaguideline. (2011). Testing Procedure (Method of analysis) for Sulphur in Organic Compounds, Tartrates and Thiosulphates. Retrieved from [Link]

-

Journal of Applicable Chemistry. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Retrieved from [Link]

-

MDPI. (n.d.). Direct Synthesis of Allylic Sulfones via Hydrosulfonylation of 1,3-Dienes with Sulfinic Acids. Retrieved from [Link]

-

MDPI. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Retrieved from [Link]

-

RSC Publishing. (2022). Visible-light-induced one-pot synthesis of sulfonic esters via multicomponent reaction of arylazo sulfones and alcohols. Retrieved from [Link]

-

Reddit. (2017). Removing triethylamine from purified product. Retrieved from [Link]

-

National Central University. (n.d.). Precautions for Handling Organic Solvent. Retrieved from [Link]

-

ResearchGate. (2015). Analytical protocols for the determination of sulphur compounds characteristic of the metabolism of Chlorobium limicola. Retrieved from [Link]

-

Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. Retrieved from [Link]

-

Britannica. (2026). Organosulfur compound. Retrieved from [Link]

-

MDPI. (n.d.). Systematic Trends in the Melting Temperature and Composition of Eutectic Binary Mixtures with One Component from a Homologous Series. Retrieved from [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Allyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]

- 3. bioengineer.org [bioengineer.org]

- 4. researchgate.net [researchgate.net]

- 5. Sulfone - Wikipedia [en.wikipedia.org]

- 6. Sulfone synthesis by oxidation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

Functionalization of graphene oxide using 3-(Ethylsulphonyl)-1-propene

Application Note & Protocol

Title: Covalent Functionalization of Graphene Oxide with 3-(Ethylsulphonyl)-1-propene for Advanced Drug Delivery Platforms

Abstract

Graphene oxide (GO) has emerged as a premier nanomaterial in biomedical applications due to its large surface area, excellent aqueous dispersibility, and abundance of oxygen-containing functional groups ripe for chemical modification.[1][2][3][4][5] This guide provides a comprehensive protocol for the covalent functionalization of graphene oxide with 3-(Ethylsulphonyl)-1-propene (ESP) via an aza-Michael addition reaction. This functionalization strategy leverages the reactivity of vinyl sulfone moieties as Michael acceptors to create a stable, sulfonated GO platform (GO-ESP). The introduction of ethyl sulfonyl groups is intended to enhance biocompatibility and provide specific interaction sites for drug molecules, thereby improving loading capacity and release kinetics.[1] This document details the underlying chemical principles, a step-by-step synthesis protocol, extensive characterization methodologies, and an application workflow for loading and evaluating a model therapeutic agent. This advanced material holds significant promise for researchers in drug development seeking next-generation, high-capacity nanocarriers.

Introduction and Scientific Rationale

Graphene oxide, an oxidized form of graphene, is decorated with epoxy, hydroxyl, and carboxyl groups on its basal plane and edges.[2][3][5] These groups make GO an ideal scaffold for further chemical functionalization to tailor its properties for specific applications, such as drug delivery.[1][5][6][7] Unmodified GO often relies on non-covalent π-π stacking and hydrogen bonding to load drugs, which can sometimes lead to premature release. Covalent functionalization provides a more robust and stable platform for drug conjugation.

This protocol focuses on the use of 3-(Ethylsulphonyl)-1-propene (ESP), a vinyl sulfone. Vinyl sulfones are potent Michael acceptors, readily reacting with nucleophiles like amines in a conjugate addition reaction.[8][9] While GO's native surface does not possess primary amine groups, it is a common and effective strategy to first aminate the GO surface (e.g., using ethylenediamine) to introduce nucleophilic sites. These amine groups can then readily attack the electron-deficient double bond of ESP, forming a stable covalent C-N bond.

Scientist's Note (Causality): The choice of a vinyl sulfone linker is deliberate. The sulfonyl group (SO₂) is highly polar and a strong hydrogen bond acceptor, which can enhance the material's dispersibility in biological media and offer specific interaction points for drug molecules containing hydrogen bond donors (e.g., -OH, -NH₂ groups). Furthermore, the aza-Michael addition reaction is highly efficient and proceeds under mild conditions, which helps to preserve the structural integrity of the graphene oxide lattice.[4][10][11][12]

Reaction Mechanism and Experimental Workflow

The overall process involves two key stages: the initial amination of GO to introduce reactive nucleophilic sites, followed by the aza-Michael addition of 3-(Ethylsulphonyl)-1-propene.

Chemical Reaction Scheme

The reaction proceeds as follows:

-

GO Amination: Carboxyl groups on GO are activated (e.g., with EDC/NHS) and reacted with a diamine (e.g., ethylenediamine) to form a stable amide linkage, presenting a terminal primary amine.

-

Aza-Michael Addition: The amine-functionalized GO (GO-NH₂) is then reacted with ESP. The lone pair of the nitrogen atom attacks the β-carbon of the vinyl group, leading to the formation of the covalently linked GO-ESP conjugate.

Visualization of the Reaction Mechanism

Caption: Figure 1: Reaction mechanism for GO-ESP synthesis.

Overall Experimental Workflow

The entire process, from starting materials to the final application, can be visualized as a clear sequence of steps.

Sources

- 1. Graphene Oxide in Medicine: Enhancing Drug Delivery Systems [eureka.patsnap.com]

- 2. Multifunctional Evaluation of Graphene Oxide–Sulfonamide Nanoconjugates: Antimicrobial, Antibiofilm, Cytocompatibility and Xenobiotic Metabolism Gene Expression Insight - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of amino sulfonic acid functionalized graphene oxide as a potential carrier for quercetin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Functionalized Graphene Oxide as Drug Delivery Systems for Platinum Anticancer Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Functionalization and optimization-strategy of graphene oxide-based nanomaterials for gene and drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Vinyl sulfone - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Graphene oxide: an efficient and reusable carbocatalyst for aza-Michael addition of amines to activated alkenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Note: Michael Addition Protocols for 3-(Ethylsulphonyl)-1-propene Acceptors

Abstract & Scope

This technical guide details the reactivity profile and experimental protocols for 3-(Ethylsulphonyl)-1-propene (Allyl Ethyl Sulfone) in Michael addition sequences. Unlike conventional vinyl sulfone Michael acceptors, 3-(Ethylsulphonyl)-1-propene functions as a pro-electrophile . It contains an isolated double bond that requires base-catalyzed isomerization to generate the active conjugated vinyl sulfone species in situ before nucleophilic attack can occur.

This note is designed for medicinal chemists and chemical biologists utilizing sulfone-based warheads for covalent inhibition or bioconjugation. It covers the mechanistic basis of activation, synthetic protocols for thio-Michael additions, and considerations for biological assay design.

Mechanistic Insight: The Isomerization-Addition Sequence

The "Pro-Electrophile" Concept

Direct Michael addition to 3-(Ethylsulphonyl)-1-propene is kinetically forbidden due to the lack of conjugation between the alkene and the electron-withdrawing sulfone group. The methylene spacer (

For the reaction to proceed, a base must first deprotonate the

Reaction Pathway Visualization

Figure 1: The activation pathway of allyl sulfones. The base-mediated shift from the allyl (kinetic) to the vinyl (thermodynamic) form is the rate-determining step for the subsequent Michael addition.

Experimental Protocols

Protocol A: One-Pot Isomerization and Thio-Michael Addition

Application: Synthesis of sulfone-functionalized scaffolds or small molecule covalent fragments. Rationale: Thiophenols and alkyl thiols are soft nucleophiles ideal for 1,4-addition. A strong organic base is used to trigger both the isomerization and the thiolate generation.

Materials

-

Acceptor: 3-(Ethylsulphonyl)-1-propene (1.0 equiv)

-

Nucleophile: Thiol (e.g., Thiophenol, Cysteine derivative) (1.2 equiv)

-

Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (Tetramethylguanidine) (0.5 – 1.0 equiv)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Procedure

-

Preparation: Dissolve 3-(Ethylsulphonyl)-1-propene (1.0 mmol) in anhydrous DCM (5 mL) under an inert atmosphere (

). -

Activation: Add DBU (0.5 mmol) dropwise at 0°C. Stir for 15–30 minutes.

-

Checkpoint: Monitor by TLC or

H NMR. Look for the disappearance of terminal alkene signals (

-

-

Addition: Add the Thiol (1.2 mmol) slowly to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Quench & Workup: Quench with saturated aqueous

. Extract with DCM ( -

Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Cysteine Reactivity Assay (Kinetic Profiling)

Application: Determining the "warhead" reactivity of the isomerized sulfone against protein cysteines.

Rationale: This assay measures the pseudo-first-order rate constant (

Materials

-